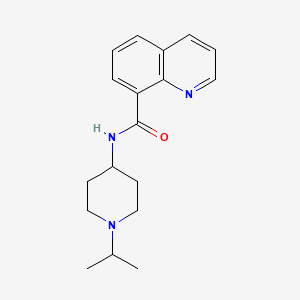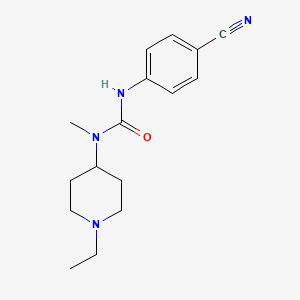![molecular formula C12H15ClN2O2 B7474628 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide, also known as CDMB, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP by CDMB has been shown to have potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair mechanisms. PARP is involved in the repair of single-strand breaks in DNA, which occur frequently during DNA replication and other cellular processes. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been shown to have potent anti-cancer effects in preclinical studies. It has been shown to induce cell death in cancer cells, particularly those with defects in DNA repair mechanisms. 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide is its potent inhibitory activity against PARP, which makes it a valuable tool for studying the role of PARP in DNA repair mechanisms and cancer biology. However, one limitation of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors, which could help to personalize cancer treatment. Finally, further research is needed to explore the potential therapeutic applications of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide in inflammatory diseases and other conditions.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide involves several steps, starting from the reaction of 2-chlorobenzoyl chloride with N,N-dimethylglycine to form 2-chloro-N,N-dimethylbenzamide. This intermediate is then reacted with ethyl chloroformate to obtain 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide. Finally, the N-methyl group is introduced by reacting the intermediate with methylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of PARP by 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide leads to the accumulation of DNA damage and ultimately, cell death. This mechanism has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. 2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14(2)11(16)8-15(3)12(17)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWGWFRXNJTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)








